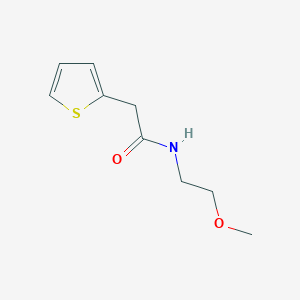
N-butyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiazole carboxamide derivatives typically involves cyclization reactions, amide formation, and substitutions at specific positions on the thiazole ring or the pyridine moiety. Studies such as those by Öznur Demir-Ordu et al. (2015) on diastereomeric thiazolidine carboxamides offer insights into the stereochemical aspects and the importance of NMR spectroscopy in characterizing these compounds (Öznur Demir-Ordu et al., 2015). Similarly, the work by İ. Yıldırım et al. (2005) on functionalization reactions provides examples of methodologies that could be adapted for the synthesis of N-butyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide (İ. Yıldırım et al., 2005).
Molecular Structure Analysis
The molecular structure of thiazole carboxamides is characterized by spectroscopic methods including NMR, IR, and sometimes X-ray crystallography for solid-state analysis. G. Anuradha et al. (2014) demonstrated the structural elucidation of a thiazole derivative, emphasizing the role of intramolecular hydrogen bonding and crystal packing in determining the compound's stability and reactivity (G. Anuradha et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving thiazole carboxamides often include nucleophilic substitutions, amide couplings, and reactions with electrophiles at the thiazole ring. The study by Li Wei (2012) on fungicidal activity of thiazole carboxamides highlights the reactivity of the thiazole ring and the impact of substituents on biological activity (Li Wei, 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
"N-butyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide" and related compounds are of significant interest in synthetic chemistry for the development of new synthetic methodologies and the synthesis of heterocyclic compounds. For example, Fadda et al. (2013) explored the synthesis of new tetrahydropyrimidine-thione and their derivatives, utilizing key intermediates that share structural similarities with the compound . These synthetic routes enable the creation of compounds with potential applications in various fields, including medicinal chemistry and materials science (Fadda, Bondock, Khalil, & Tawfik, 2013).
Radiosynthesis and Imaging Applications
In the context of radiopharmaceuticals, Hashimoto et al. (2014) described the radiosynthesis and application of a PET probe for imaging tau pathology in the human brain. Although not the exact compound, the process involves related pyridinyl and thiazole compounds, indicating the potential utility of "N-butyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide" in the development of diagnostic tools for neurodegenerative diseases (Hashimoto et al., 2014).
Antimicrobial and Antifungal Applications
Gezginci et al. (1998) investigated substituted pyridines and pyrazines for their antimycobacterial activity against Mycobacterium tuberculosis. The structural analogs of "N-butyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide" demonstrated varying degrees of potency, highlighting the potential for this compound and its derivatives in the development of new antimicrobial agents (Gezginci, Martin, & Franzblau, 1998).
Inhibition of Biological Targets
Compounds structurally related to "N-butyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide" have been explored for their potential to inhibit specific biological targets. For instance, Lombardo et al. (2004) described the discovery and characterization of a series of thiazole-5-carboxamides as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against various cancer cell lines. This research suggests that modifications to the core structure of "N-butyl-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide" could yield potent inhibitors with significant therapeutic potential (Lombardo et al., 2004).
Eigenschaften
IUPAC Name |
N-butyl-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-3-4-8-16-13(18)12-10(2)17-14(19-12)11-6-5-7-15-9-11/h5-7,9H,3-4,8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPECLVCBYSEEPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N=C(S1)C2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4582290.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B4582298.png)

![N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B4582318.png)
![N-benzyl-2-oxo-3-(2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene)propanamide](/img/structure/B4582323.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B4582331.png)

![3-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B4582366.png)
![2-ethyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine](/img/structure/B4582384.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)thiourea](/img/structure/B4582390.png)
acetonitrile](/img/structure/B4582397.png)

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4582404.png)